molecular formula C9H13NO B1293705 N-methyl-2-phenoxyethanamine CAS No. 37421-04-8

N-methyl-2-phenoxyethanamine

Cat. No. B1293705
CAS RN: 37421-04-8
M. Wt: 151.21 g/mol
InChI Key: GUMBNOITRNRLCS-UHFFFAOYSA-N
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Description

N-methyl-2-phenoxyethanamine is a chemical compound with the molecular formula C9H13NO . It is a tertiary amine with a phenoxyethanamine skeleton bearing a methyl group on the nitrogen atom.


Molecular Structure Analysis

The molecular structure of N-methyl-2-phenoxyethanamine is characterized by a phenoxyethanamine skeleton bearing a methyl group on the nitrogen atom . The InChI string is InChI=1S/C9H13NO/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 and the SMILES string is CNCCOC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

N-methyl-2-phenoxyethanamine has a molecular weight of 151.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . The exact mass is 151.099714038 g/mol and the monoisotopic mass is 151.099714038 g/mol .

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-phenoxyethanamine is a compound that falls under the category of 2-phenethylamines, which are significant in medicinal chemistry due to their presence in key therapeutic targets . These compounds are often explored for their potential as medicinal chemistry hits and screening compounds. They play a role in the development of ligands for various receptors such as adrenoceptors, dopamine receptors, and others involved in critical physiological processes.

Agriculture

In the agricultural sector, chemical compounds like N-methyl-2-phenoxyethanamine may be investigated for their potential use as part of agrochemical formulations . These could include roles as pesticides or herbicides, or as intermediates in the synthesis of more complex agricultural chemicals that help in increasing crop productivity while managing pests and diseases.

Industrial Processes

N-methyl-2-phenoxyethanamine could be utilized in industrial processes, particularly in the synthesis of polymers and resins due to its chemical properties . Its potential applications might include acting as a solvent or a reagent in the manufacturing of materials that require specific chemical interactions.

Environmental Applications

Research into the environmental applications of N-methyl-2-phenoxyethanamine might focus on its role in the degradation of environmental pollutants or its use in the synthesis of environmentally friendly chemicals . It could also be part of studies looking into the impact of various chemicals on the ozone layer and atmospheric chemistry.

properties

IUPAC Name

N-methyl-2-phenoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMBNOITRNRLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190862
Record name Ethylamine, N-methyl-2-phenoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-phenoxyethanamine

CAS RN

37421-04-8
Record name N-Methyl-2-phenoxyethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37421-04-8
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Record name Ethylamine, N-methyl-2-phenoxy-
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Record name 37421-04-8
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Record name Ethylamine, N-methyl-2-phenoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl(2-phenoxyethyl)amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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